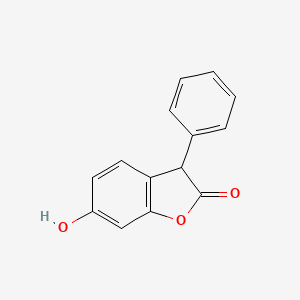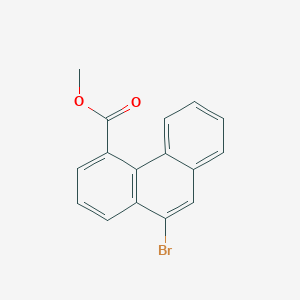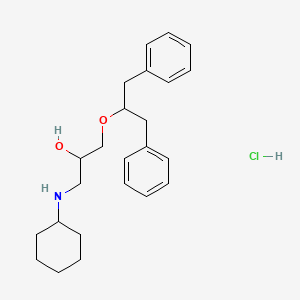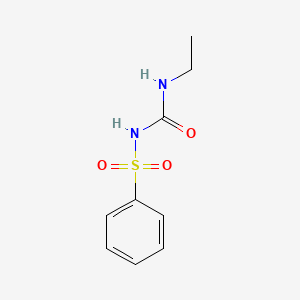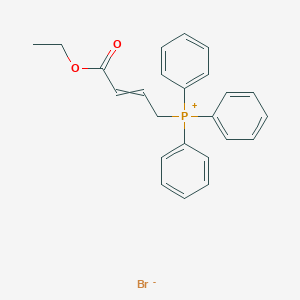
(4-Ethoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium bromide is a chemical compound with the molecular formula C24H26BrO2P. It is a phosphonium salt, which is often used in organic synthesis and various chemical reactions. The compound is known for its unique structure, which includes a triphenylphosphonium group and an ethoxy-oxobut-2-enyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium bromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 4-ethoxy-4-oxobut-2-en-1-yl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often heated to facilitate the formation of the phosphonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium bromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The bromide ion can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized phosphonium salts, while reduction can produce reduced phosphonium compounds.
Aplicaciones Científicas De Investigación
(4-Ethoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in studies involving phosphonium salts and their biological activities.
Medicine: Research into the potential medicinal properties of phosphonium compounds includes their use as potential drug candidates.
Industry: The compound is used in the production of various chemicals and materials, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (4-Ethoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium bromide involves its interaction with molecular targets through its phosphonium group. The compound can participate in various chemical reactions, including nucleophilic substitution and oxidation-reduction reactions. The triphenylphosphonium group is known to facilitate the compound’s interaction with biological membranes, potentially affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(4-Ethoxy-4-oxobutyl)(triphenyl)phosphanium bromide: Similar in structure but with slight variations in the alkyl group.
(3-Ethoxycarbonylprop-1-yl)triphenylphosphonium bromide: Another related compound with a different alkyl chain.
Uniqueness
(4-Ethoxy-4-oxobut-2-en-1-yl)(triphenyl)phosphanium bromide is unique due to its specific ethoxy-oxobut-2-enyl moiety, which imparts distinct chemical properties and reactivity compared to other phosphonium salts. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propiedades
Número CAS |
33398-36-6 |
|---|---|
Fórmula molecular |
C24H24BrO2P |
Peso molecular |
455.3 g/mol |
Nombre IUPAC |
(4-ethoxy-4-oxobut-2-enyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C24H24O2P.BrH/c1-2-26-24(25)19-12-20-27(21-13-6-3-7-14-21,22-15-8-4-9-16-22)23-17-10-5-11-18-23;/h3-19H,2,20H2,1H3;1H/q+1;/p-1 |
Clave InChI |
ODGGPXZLYQEURA-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C=CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


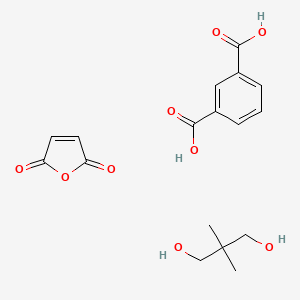
![3-[(E)-Benzylideneamino]propanenitrile](/img/structure/B14694433.png)
![2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14694439.png)
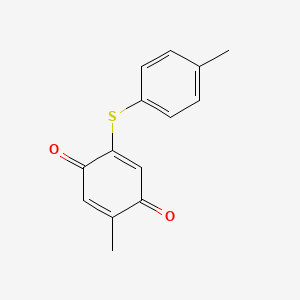
![[2-(Acetyloxy)ethyl]phosphonic acid](/img/structure/B14694453.png)
![1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione](/img/structure/B14694459.png)
